1-(2-Cyclopropyl-6-methylphenyl)methanamine hydrochloride
CAS No.:
Cat. No.: VC18039104
Molecular Formula: C11H16ClN
Molecular Weight: 197.70 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H16ClN |
---|---|
Molecular Weight | 197.70 g/mol |
IUPAC Name | (2-cyclopropyl-6-methylphenyl)methanamine;hydrochloride |
Standard InChI | InChI=1S/C11H15N.ClH/c1-8-3-2-4-10(9-5-6-9)11(8)7-12;/h2-4,9H,5-7,12H2,1H3;1H |
Standard InChI Key | JEMVTUCYMJMZRR-UHFFFAOYSA-N |
Canonical SMILES | CC1=C(C(=CC=C1)C2CC2)CN.Cl |
Introduction
1-(2-Cyclopropyl-6-methylphenyl)methanamine hydrochloride is a chemical compound with the CAS number 2763760-47-8. It is a hydrochloride salt formed by the reaction of 1-(2-cyclopropyl-6-methylphenyl)methanamine with hydrochloric acid. This compound has garnered significant interest in medicinal chemistry due to its potential biological activities and applications in various fields .
Synthesis and Industrial Production
The synthesis of 1-(2-cyclopropyl-6-methylphenyl)methanamine hydrochloride typically involves several steps, including the formation of the amine precursor followed by salt formation with hydrochloric acid. Industrial methods may utilize continuous flow reactors to enhance efficiency and scalability while maintaining high purity levels.
Biological Activities and Potential Applications
Research indicates that 1-(2-cyclopropyl-6-methylphenyl)methanamine hydrochloride exhibits significant biological activity. It has been studied for its potential anti-inflammatory properties and its ability to act on various receptors in the body. The compound's structure suggests it may interact with neurotransmitter systems, making it a candidate for further pharmacological studies.
Comparison with Similar Compounds
Several compounds share structural similarities with 1-(2-cyclopropyl-6-methylphenyl)methanamine hydrochloride. These include:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
(S)-Cyclopropyl(2-fluorophenyl)methanamine | Cyclopropyl group, fluorophenyl | Contains a fluorine atom, enhancing lipophilicity |
(2-Bromo-4-methylphenyl)methanamine hydrochloride | Bromo-substituted aromatic ring | Halogen substitution affects reactivity and binding affinity |
4-Ethynyl-N-methyloxan-4-amine hydrochloride | Ethynyl group, oxane structure | Unique ethynyl functionality allows different reactivity patterns |
These compounds exhibit varying biological activities and chemical properties due to their distinct functional groups and structures.
Research Findings and Future Directions
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